阿泊通

科学研究应用

作用机制

阿波普酮通过诱导癌细胞凋亡(程序性细胞死亡)发挥作用。 它抑制 BCL2 基因,该基因翻译阻止凋亡的蛋白质,并刺激诱导凋亡的蛋白质的表达 . 此外,阿波普酮下调编码多药耐药蛋白 ABCG2(乳腺癌耐药蛋白 1)的基因,增强其对癌细胞的有效性 .

生化分析

Biochemical Properties

Apoptone (HE3235) appears to bind the androgen receptor (AR), down-regulating anti-apoptotic genes, such as Bcl-2, while increasing the expression of pro-apoptotic genes, such as caspases . This indicates that Apoptone (HE3235) plays a significant role in biochemical reactions, particularly those involving the androgen receptor.

Cellular Effects

Apoptone (HE3235) has been shown to inhibit the growth of LNCaP cells, a line of human prostate cancer cells, in the presence and absence of DHT and/or AED . This suggests that Apoptone (HE3235) has a significant impact on cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Apoptone (HE3235) involves binding to the androgen receptor (AR), leading to the down-regulation of anti-apoptotic genes and the up-regulation of pro-apoptotic genes . This suggests that Apoptone (HE3235) exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

Apoptone (HE3235) has been shown to be active in rodent models of prostate and breast cancer

Metabolic Pathways

Given that Apoptone (HE3235) appears to bind the androgen receptor (AR) , it is likely that it interacts with enzymes or cofactors involved in androgen receptor signaling.

Subcellular Localization

Given that Apoptone (HE3235) appears to bind the androgen receptor (AR) , it is likely that it is localized to the nucleus, where the androgen receptor exerts its effects

准备方法

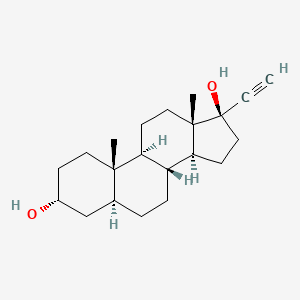

阿波普酮通过一系列化学反应从 3β-雄甾烷二醇合成反应条件通常涉及使用强碱和有机溶剂来促进乙炔基的添加

化学反应分析

阿波普酮经历了各种化学反应,包括:

氧化: 阿波普酮可以被氧化形成相应的酮或醇。

还原: 还原反应可以将阿波普酮转化为相应的二氢衍生物。

取代: 阿波普酮可以发生亲核取代反应,特别是在乙炔基上。这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂和叠氮化钠等亲核试剂. 从这些反应中形成的主要产物包括酮、醇和取代衍生物。

相似化合物的比较

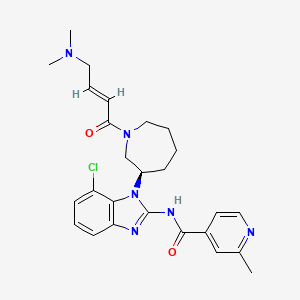

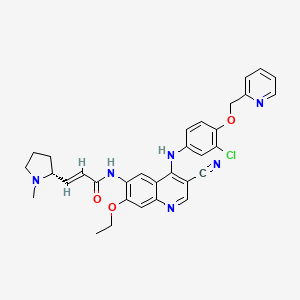

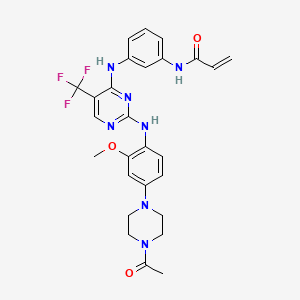

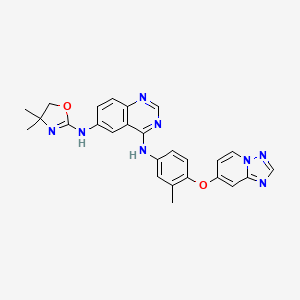

阿波普酮与其它的类似化合物相比是独一无二的,这是由于其特定的作用机制和合成来源。类似的化合物包括:

- 17α-乙炔基-3β-雄甾烷二醇

- 乙炔基雄甾二醇(17α-乙炔基-5-雄甾二醇)

- 乙雄甾酯(17α-乙炔基-5-雄甾二醇 3β-环己烷丙酸酯)

- 炔雌醇(17α-乙炔基雌二醇)

- 炔诺酮(17α-乙炔基睾酮)

- 5α-二氢炔诺酮(17α-乙炔基二氢睾酮) 这些化合物与阿波普酮在结构上相似,但在特定的生物活性及其应用方面有所不同。

属性

IUPAC Name |

(3R,5S,8R,9S,10S,13S,14S,17R)-17-ethynyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h1,14-18,22-23H,5-13H2,2-3H3/t14-,15+,16+,17-,18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAXZOYFIHQCBN-JRRMKBMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4(C#C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C#C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70171418 | |

| Record name | 17alpha-Ethynyl-3alpha-androstanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

HE3235 is a second generation antitumor agent that causes apoptosis (cell death). HE3235 inhibits the BCL2 gene which translates proteins that prevent apoptosis and stimulates the expression proteins that induce apoptosis. HE3235 also downregulates the gene that codes for the multi-drug resistant protein ABCG2 (BCRP1 – Breast Cancer Resistance Protein1). | |

| Record name | Apoptone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06307 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

183387-50-0 | |

| Record name | 17α-Ethynyl-5α-androstane-3α,17β-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183387-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HE 3235 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183387500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apoptone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06307 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 17alpha-Ethynyl-3alpha-androstanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APOPTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/891O182ZP5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the mechanism of action of HE3235 in castration-resistant prostate cancer (CRPC)?

A: HE3235, an androstenediol analog, demonstrates activity against CRPC through multiple mechanisms. Preclinical studies indicate HE3235 can bind to the androgen receptor (AR), leading to the downregulation of anti-apoptotic genes like Bcl-2 while increasing the expression of pro-apoptotic genes like caspases []. Additionally, HE3235 has been shown to decrease AR expression in LNCaP cells in vitro and in LuCaP 35V xenograft models [, ]. Importantly, HE3235 also reduces intratumoral androgen synthesis, specifically testosterone and dihydrotestosterone, in LuCaP 35V tumors [, ]. This multifaceted approach suggests HE3235 may effectively target various aspects of CRPC progression.

Q2: How does HE3235 affect tumor growth in vivo?

A: HE3235 has demonstrated significant tumor growth inhibition in preclinical models of CRPC. In studies using LuCaP35V xenografts in castrated mice, HE3235 significantly prolonged tumor doubling time and reduced tumor volume, both in the presence and absence of 5'-androstenediol []. Additionally, in a model of CRPC bone metastasis, HE3235 treatment resulted in lower tumored tibiae weights and decreased serum prostate-specific antigen (PSA) levels compared to controls []. These findings suggest HE3235 may be effective in both subcutaneous and bone CRPC.

Q3: Beyond prostate cancer, does HE3235 show activity in other cancer types?

A: Preclinical research suggests HE3235 may have potential in treating other hormone-dependent cancers, specifically breast cancer. In a study using a rat model of MNU-induced mammary tumors, HE3235 treatment alone effectively reduced tumor burden, showing comparable efficacy to tamoxifen and anastrozole []. The combination of HE3235 with docetaxel demonstrated even greater efficacy than any single agent, highlighting its potential as a component of combination therapy [].

Q4: What is known about the pharmacokinetics of HE3235?

A: HE3235 is orally bioavailable, and its pharmacokinetics have been evaluated in a Phase I/II clinical trial. Results from this trial showed that HE3235 exhibits dose-proportional pharmacokinetics with a half-life of approximately 11-14 hours [, ].

Q5: What are the potential implications of HE3235 inhibiting the conversion of d-cholesterol to d-pregnenolone?

A: HE3235's ability to inhibit the conversion of d-cholesterol to d-pregnenolone, a step in steroidogenesis, independent of CYP17 inhibition, suggests a novel mechanism for reducing androgen levels in CRPC []. This finding warrants further investigation as it may offer a distinct approach compared to existing therapies that target androgen biosynthesis.

Q6: What are the next steps in the clinical development of HE3235?

A: While promising preclinical and early clinical data exists, further research is necessary to fully evaluate the therapeutic potential of HE3235. Continued clinical trials are needed to determine the optimal dose, long-term safety profile, and efficacy in larger patient populations. Additionally, investigating the potential for combination therapies with HE3235, as suggested by preclinical findings in breast cancer, could be a valuable avenue for future research [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one](/img/structure/B611971.png)

![N-[8-[(2R)-2-hydroxy-3-morpholin-4-ylpropoxy]-7-methoxy-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]-2-methylpyridine-3-carboxamide](/img/structure/B611978.png)

![8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one;dihydrochloride](/img/structure/B611986.png)